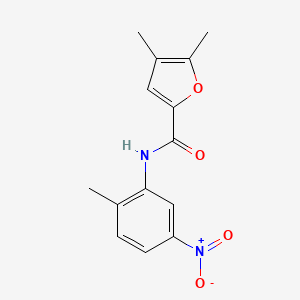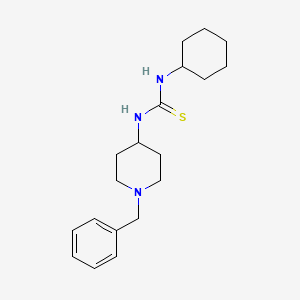![molecular formula C15H15ClN4OS B5855218 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline, commonly known as TAK-632, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for the growth and survival of cancer cells, making TAK-632 a promising candidate for cancer therapy.
Mécanisme D'action
TAK-632 targets the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway by inhibiting the activity of the protein kinases MEK1 and MEK2. These kinases are upstream regulators of the oncogenic protein kinase ERK, which plays a crucial role in promoting cancer cell growth and survival. By inhibiting MEK1/2, TAK-632 prevents the activation of ERK and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-632 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, TAK-632 has been shown to enhance the immune response against cancer cells by increasing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-632 is its high potency and specificity for MEK1/2 inhibition. This allows for effective targeting of the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway in cancer cells. However, TAK-632 has limited solubility in water, which can make it difficult to administer in vivo. In addition, TAK-632 has been shown to induce cardiotoxicity in animal studies, which may limit its clinical use.
Orientations Futures
Future research on TAK-632 could focus on developing new formulations that improve its solubility and bioavailability. In addition, studies could investigate the use of TAK-632 in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. Further research on the mechanism of action of TAK-632 could also lead to the development of new drugs that target the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway.
Méthodes De Synthèse
TAK-632 can be synthesized using a multi-step process, which involves the reaction of 8-chloroquinoline-5-ol with 4-ethyl-5-(methylthio)-4H-1,2,4-triazole-3-thiol followed by the reaction with methyl chloroformate. The resulting intermediate is then reacted with 2-amino-5-chloropyridine to obtain TAK-632.
Applications De Recherche Scientifique
TAK-632 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung, and pancreatic cancer cells. In addition, TAK-632 has demonstrated synergistic effects when used in combination with other anti-cancer agents, such as MEK inhibitors and chemotherapy drugs.
Propriétés
IUPAC Name |
5-chloro-8-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-3-20-13(18-19-15(20)22-2)9-21-12-7-6-11(16)10-5-4-8-17-14(10)12/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCPTYIOISEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-8-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)


![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)